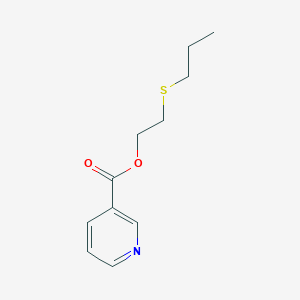
2-propylsulfanylethyl pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nicotinic acid, 2-(propylthio)ethyl ester is an organic compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol This compound is a derivative of nicotinic acid (niacin), which is a form of vitamin B3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid, 2-(propylthio)ethyl ester can be achieved through multicomponent reactions involving nicotinic acid derivatives . One common method involves the reaction of nicotinic acid with 2-(propylthio)ethanol in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The reaction typically proceeds through esterification, where the carboxyl group of nicotinic acid reacts with the hydroxyl group of 2-(propylthio)ethanol to form the ester linkage.
Industrial Production Methods
Industrial production of nicotinic acid, 2-(propylthio)ethyl ester may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and efficiency.
化学反应分析
Types of Reactions
Nicotinic acid, 2-(propylthio)ethyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学研究应用
Nicotinic acid, 2-(propylthio)ethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of nicotinic acid, 2-(propylthio)ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can be hydrolyzed to release nicotinic acid, which then participates in various biochemical pathways. Nicotinic acid is known to act as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism. The propylthio group may also interact with specific proteins or enzymes, modulating their activity and function.
相似化合物的比较
Similar Compounds
Nicotinic acid (niacin): The parent compound, which is a form of vitamin B3.
Nicotinamide: The amide form of nicotinic acid, also a form of vitamin B3.
Methyl nicotinate: The methyl ester of nicotinic acid, used in topical preparations for muscle and joint pain.
Uniqueness
Nicotinic acid, 2-(propylthio)ethyl ester is unique due to the presence of the propylthio group, which imparts distinct chemical and biological properties. This modification can enhance its solubility, stability, and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
101952-73-2 |
|---|---|
分子式 |
C11H15NO2S |
分子量 |
225.31 g/mol |
IUPAC 名称 |
2-propylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C11H15NO2S/c1-2-7-15-8-6-14-11(13)10-4-3-5-12-9-10/h3-5,9H,2,6-8H2,1H3 |
InChI 键 |
ONMGOZLNJYTEJK-UHFFFAOYSA-N |
SMILES |
CCCSCCOC(=O)C1=CN=CC=C1 |
规范 SMILES |
CCCSCCOC(=O)C1=CN=CC=C1 |
Key on ui other cas no. |
101952-73-2 |
同义词 |
2-propylsulfanylethyl pyridine-3-carboxylate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















